![molecular formula C19H30N2O4 B3006657 N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide CAS No. 620562-55-2](/img/structure/B3006657.png)
N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide
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Overview
Description
The compound "N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide" is a derivative of acetamide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). The compound's structure suggests it is a substituted acetamide with additional methoxy and heptoxy groups attached to a phenyl ring, which could potentially influence its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reactions, including acetylation, esterification, and ester interchange steps, as seen in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide . For example, the acetylation of an amine with chloracetyl chloride can yield a chloroacetamide, which can then be further modified through esterification and ester interchange to produce the desired acetamide derivative . Similar synthetic strategies could be applied to the target compound, with adjustments for the specific substituents present on the phenyl ring.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be characterized using techniques such as NMR, FTIR spectroscopy, and X-ray crystallography . These methods provide information on the electronic environment of atoms, the functional groups present, and the three-dimensional arrangement of atoms in the crystal lattice. For instance, the crystal structure analysis of 2-chloro-N-(4-methoxyphenyl)acetamide revealed specific hydrogen bonding patterns and molecular conformations . Similar analyses would be necessary to fully understand the molecular structure of "N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide".
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including silylation, which can lead to the formation of silaheterocyclic compounds . The reactivity of the acetamide group and the influence of substituents on the phenyl ring can affect the course of such reactions. For example, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes resulted in the formation of benzoxazasiloles and benzodioxazasilepines . The specific chemical reactions of "N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide" would depend on the reactivity of the heptoxy and methoxy substituents and the acetamide groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of polar, aprotic substituents can enhance the solubility in polar solvents and may affect the compound's pharmacological activities . Additionally, the introduction of methoxy and heptoxy groups could alter the compound's lipophilicity, which is important for its biological activity and pharmacokinetics. The specific properties of "N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide" would need to be determined experimentally.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
A study explored the metabolism of chloroacetamide herbicides (like acetochlor and metolachlor) in human and rat liver microsomes, focusing on their carcinogenic potential and metabolic pathways. This research is crucial for understanding the toxicological profiles of these compounds and their environmental impact. The metabolites produced in these pathways could inform the environmental and health risk assessments of similar acetamide derivatives (Coleman et al., 2000).
Soil Reception and Activity of Herbicides
Another study examined the interaction of chloroacetamide herbicides with soil and plant systems, affected by wheat straw and irrigation. Insights from this research contribute to agricultural practices, specifically herbicide application techniques, to maximize efficacy while minimizing environmental harm (Banks & Robinson, 1986).
Initial Metabolism of Acetochlor
Research on the initial metabolism of acetochlor in different plant species helps in understanding the selective phytotoxicity of this herbicide, which is vital for developing environmentally friendly and selective agricultural chemicals (Breaux, 1987).
Green Synthesis of Chemical Intermediates
A study on the catalytic hydrogenation for the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide highlights advancements in green chemistry approaches for producing industrial and pharmaceutical intermediates, emphasizing the importance of environmentally friendly production methods (Zhang Qun-feng, 2008).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the mechanism of action of a potential drug molecule is investigated in detail. For N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide, this would require experimental studies .
Safety and Hazards
properties
IUPAC Name |
N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-5-6-7-8-9-12-25-17-11-10-16(13-18(17)24-4)19(20-14(2)22)21-15(3)23/h10-11,13,19H,5-9,12H2,1-4H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLQYKJDLJRTSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)C(NC(=O)C)NC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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